
1-(3-hydroxy-1H-indol-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-hydroxy-1H-indol-2-yl)ethanone is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a hydroxy group at the third position and an ethanone group at the second position of the indole ring. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-hydroxy-1H-indol-2-yl)ethanone can be synthesized through various methods. One common approach involves the acylation of indole using acetic anhydride in the presence of a catalyst such as sodium acetate. The reaction is typically carried out at a constant temperature for several hours, followed by dilution with water to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-hydroxy-1H-indol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ethanone group can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the nitrogen atom or the carbon atoms adjacent to it
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are frequently used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated indole derivatives
Scientific Research Applications
1-(3-hydroxy-1H-indol-2-yl)ethanone has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential role in various biological processes and pathways.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, microbial infections, and neurological disorders.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and dyes
Mechanism of Action
The mechanism of action of 1-(3-hydroxy-1H-indol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The hydroxy and ethanone groups play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
- 1-(1H-Indol-3-yl)ethanone
- 2-hydroxy-1-(1H-indol-5-yl)ethanone
- 1-(1,3-dimethyl-1H-indol-2-yl)ethanone
Comparison: 1-(3-hydroxy-1H-indol-2-yl)ethanone is unique due to the presence of the hydroxy group at the third position, which significantly influences its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit distinct pharmacological properties and therapeutic potential .
Properties
Molecular Formula |
C10H9NO2 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
1-(3-hydroxy-1H-indol-2-yl)ethanone |
InChI |
InChI=1S/C10H9NO2/c1-6(12)9-10(13)7-4-2-3-5-8(7)11-9/h2-5,11,13H,1H3 |
InChI Key |
SDAZVOAPCDBJBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2N1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


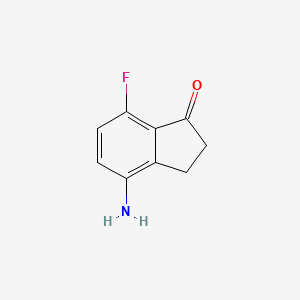
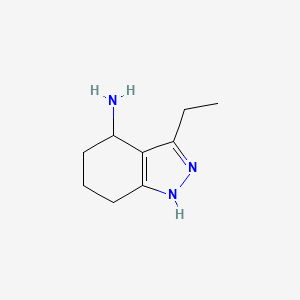

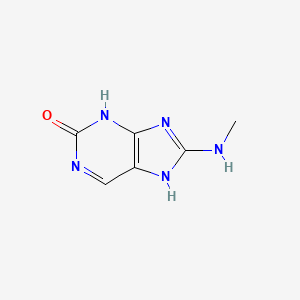
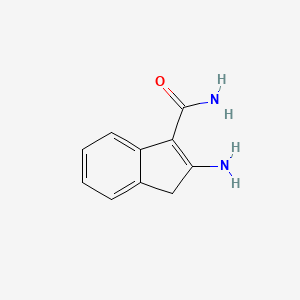
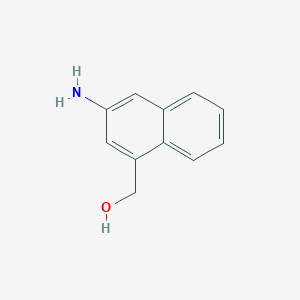
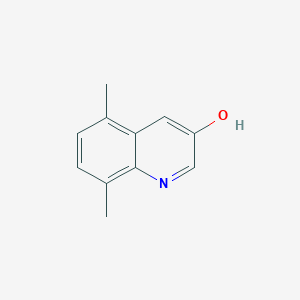
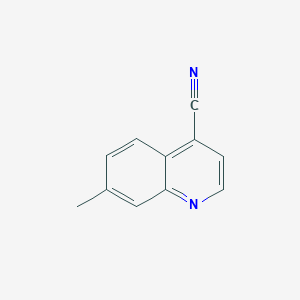
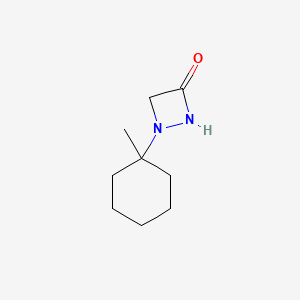

![2-(4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11916065.png)

![2H-Pyrrolo[2,3-b]quinoxaline](/img/structure/B11916074.png)

